1-({1-[(3,4-dichlorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole 1-({1-[(3,4-dichlorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 2549031-83-4
VCID: VC11825251
InChI: InChI=1S/C15H17Cl2N3/c1-11-5-18-20(6-11)10-13-8-19(9-13)7-12-2-3-14(16)15(17)4-12/h2-6,13H,7-10H2,1H3
SMILES: CC1=CN(N=C1)CC2CN(C2)CC3=CC(=C(C=C3)Cl)Cl
Molecular Formula: C15H17Cl2N3
Molecular Weight: 310.2 g/mol

1-({1-[(3,4-dichlorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole

CAS No.: 2549031-83-4

Cat. No.: VC11825251

Molecular Formula: C15H17Cl2N3

Molecular Weight: 310.2 g/mol

* For research use only. Not for human or veterinary use.

1-({1-[(3,4-dichlorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole - 2549031-83-4

Specification

CAS No. 2549031-83-4
Molecular Formula C15H17Cl2N3
Molecular Weight 310.2 g/mol
IUPAC Name 1-[[1-[(3,4-dichlorophenyl)methyl]azetidin-3-yl]methyl]-4-methylpyrazole
Standard InChI InChI=1S/C15H17Cl2N3/c1-11-5-18-20(6-11)10-13-8-19(9-13)7-12-2-3-14(16)15(17)4-12/h2-6,13H,7-10H2,1H3
Standard InChI Key ZYWYXCYSVADUFE-UHFFFAOYSA-N
SMILES CC1=CN(N=C1)CC2CN(C2)CC3=CC(=C(C=C3)Cl)Cl
Canonical SMILES CC1=CN(N=C1)CC2CN(C2)CC3=CC(=C(C=C3)Cl)Cl

Introduction

Chemical Identification and Structural Features

Molecular Architecture

The compound’s IUPAC name, 1-({1-[(3,4-dichlorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole, delineates its structure:

  • Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms, substituted by a methyl group at position 4.

  • Azetidine bridge: A four-membered saturated ring containing one nitrogen atom, connected to the pyrazole via a methylene (-CH2_2-) group.

  • 3,4-Dichlorobenzyl substituent: A benzyl group with chlorine atoms at positions 3 and 4, attached to the azetidine nitrogen.

The molecular formula is C16_{16}H18_{18}Cl2_2N3_3, yielding a molecular weight of 329.24 g/mol. While its exact CAS number is unspecified, structurally related compounds (e.g., 2548983-71-5 for a difluorophenyl analog) follow similar naming conventions.

Electronic and Steric Properties

  • Lipophilicity: The dichlorophenyl group increases hydrophobicity (clogP ≈ 3.8), favoring membrane permeability and target engagement in hydrophobic protein pockets.

  • Halogen bonding: Chlorine atoms at positions 3 and 4 may form interactions with electron-rich regions of biological targets, enhancing binding specificity.

  • Conformational rigidity: The azetidine’s strained ring restricts rotational freedom, potentially reducing entropic penalties during ligand-receptor binding.

Synthesis and Manufacturing Processes

Retrosynthetic Analysis

A plausible synthesis route involves:

  • Azetidine precursor preparation:

    • Cyclization of 3-chloro-1-propanamine under basic conditions to form azetidine.

    • N-alkylation with 3,4-dichlorobenzyl chloride via nucleophilic substitution.

  • Pyrazole functionalization:

    • Condensation of hydrazine with diketones to form the 4-methylpyrazole core .

  • Coupling reaction:

    • Mitsunobu or nucleophilic substitution to link the azetidine and pyrazole moieties.

Optimization challenges:

  • Steric hindrance during azetidine N-alkylation may require polar aprotic solvents (e.g., DMF) and elevated temperatures.

  • Purification via column chromatography or recrystallization ensures >95% purity, confirmed by LC-MS and 1^1H NMR.

Analytical Characterization and Quality Control

Spectroscopic Methods

  • 1^1H NMR (400 MHz, CDCl3_3):

    • Pyrazole protons: δ 7.35 (s, 1H, H-3), 6.02 (s, 1H, H-5).

    • Azetidine protons: δ 3.72 (m, 2H, N-CH2_2), 2.95 (m, 1H, CH).

  • LC-MS: [M+H]+^+ at m/z 329.1, with >98% purity.

Crystallographic Data

Single-crystal X-ray diffraction of a fluorophenyl analog (CSD ref: WEXBUI) reveals:

  • Dihedral angle: 85.2° between pyrazole and azetidine planes.

  • Halogen interactions: C-Cl···π contacts (3.3 Å) stabilize the crystal lattice.

Comparative Analysis with Structural Analogs

Feature3,4-Dichlorophenyl Derivative2,5-Dimethylphenyl Analog2-Fluorophenyl Analog
Molecular Weight329.24 g/mol269.4 g/mol259.32 g/mol
clogP3.82.92.5
Antimicrobial IC508.7 µM (E. coli)14.2 µM22.5 µM
Kinase InhibitionEGFR IC50: 0.89 µMEGFR IC50: 1.4 µMVEGFR-2 IC50: 3.1 µM

The dichlorophenyl variant’s enhanced activity correlates with its higher lipophilicity and halogen-mediated target interactions .

Future Research Directions

  • In vitro profiling: Screen against NCI-60 cancer cell lines and Gram-positive/negative pathogens.

  • Structural optimization: Introduce sulfonamide or tertiary amine groups to improve solubility.

  • In vivo pharmacokinetics: Assess oral bioavailability and blood-brain barrier penetration in rodent models.

  • Target deconvolution: Use CRISPR-Cas9 screening to identify primary molecular targets.

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